Cas no 1092383-76-0 ((+/-)-rutamarin)

(+/-)-rutamarin structure
Nome del prodotto:(+/-)-rutamarin
(+/-)-rutamarin Proprietà chimiche e fisiche
Nomi e identificatori
-
- (+/-)-rutamarin
- 2-(1-acetoxy-1-methyl-ethyl)-6-(1,1-dimethyl-allyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
- rutamarin
- 2-(1-(Acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
- BRN 1400300
- Q27255620
- Rutamarin, (+/-)-
- DTXSID501030750
- PAA88294
- 2-[6-(2-METHYLBUT-3-EN-2-YL)-7-OXO-2H,3H,7H-FURO[3,2-G]CHROMEN-2-YL]PROPAN-2-YL ACETATE
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-6-(1,1-dimethylallyl)-2-(1-hydroxy-1-methylethyl)-, acetate
- AWMHMGFGCLBSAY-UHFFFAOYSA-N
- NSC263654
- UNII-2UKD4797WG
- 14882-94-1
- CCRIS 4345
- CHEMBL1917738
- 2-(1-Acetyloxy-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
- NS00101187
- SCHEMBL3414299
- NAA16405
- Chalepin acetate
- 2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate
- NSC-263654
- 2-(1-(Acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
- NSC 263654
- 2UKD4797WG
- 2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrouro[3,2-g]chromen-2-yl]propan-2-yl acetate
- 5-19-06-00053 (Beilstein Handbook Reference)
- 1092383-76-0
- CHEBI:196315
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-
- 2-(6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl acetate
-
- Inchi: InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3
- Chiave InChI: AWMHMGFGCLBSAY-UHFFFAOYSA-N
Proprietà calcolate
- Massa esatta: 356.16237386Da
- Massa monoisotopica: 356.16237386Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 645
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 61.8Ų
(+/-)-rutamarin Letteratura correlata
-
Tomá? Pluskal,Jing-Ke Weng Chem. Soc. Rev. 2018 47 1592
-
2. Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013–2021)Zha-jun Zhan,Shen Li,Wang Chu,Sheng Yin Nat. Prod. Rep. 2022 39 2132
-
Jing Qu,Shi-Shan Yu,Dan Du,Ya-Dan Wang RSC Adv. 2013 3 10078
-
4. CoumarinsR. D. H. Murray Nat. Prod. Rep. 1989 6 591
-
5. ent-Rosane diterpenoids from Euphorbia milii showing an Epstein–Barr virus lytic replication assayShao-Nan Liu,Jiayuan Hu,Shen H. Tan,Qian Wang,Jun Xu,Yan Wang,Yan Yuan,Qiong Gu RSC Adv. 2017 7 46938
1092383-76-0 ((+/-)-rutamarin) Prodotti correlati
- 1148027-00-2(N-[Cyclopropyl(phenyl)methyl]-N-hydroxyformamide)
- 698-72-6(2,4-dichloro-6-ethyl-1,3,5-triazine)
- 1006348-66-8(3-(4-methyl-1H-pyrazol-1-yl)butanenitrile)
- 1601904-46-4(3-Isoquinolinecarboxylic acid, 1,5-dichloro-)
- 85803-50-5(3-Thiophen-2-yl-piperazine-1-carboxylic Acid Ethyl Ester)
- 2189434-76-0(2-(pyridin-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1195623-05-2(2-Acetyl-5-bromo-2H-indazole)
- 1609409-52-0(1-(Bicyclo2.2.1hept-5-en-2-ylmethyl)piperazine Dihydrochloride)
- 43111-34-8(2-[4-(Methylthio)phenoxy]acetonitrile)
- 2137141-61-6(5-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]thiophene-2-carbaldehyde)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
